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1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester

DNQ photochemistry Wolff rearrangement photoresist contrast

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester (CAS 23295-00-3), also referred to as 2-diazonaphthoquinone-5-sulfonic acid phenyl ester or phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate, is a monofunctional diazonaphthoquinone (DNQ) photoactive compound (PAC) of the 2,1,5-regioisomeric series. It belongs to the class of DNQ sulfonate esters that serve as dissolution inhibitors in positive-tone novolac-based photoresists for i-line (365 nm) and broadband UV lithography.

Molecular Formula C16H10N2O4S
Molecular Weight 326.3 g/mol
CAS No. 23295-00-3
Cat. No. B15344784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester
CAS23295-00-3
Molecular FormulaC16H10N2O4S
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N
InChIInChI=1S/C16H10N2O4S/c17-18-14-10-9-12-13(16(14)19)7-4-8-15(12)23(20,21)22-11-5-2-1-3-6-11/h1-10H
InChIKeyJNHDJPUXRUTTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalenesulfonic Acid, 6-Diazo-5,6-Dihydro-5-Oxo-, Phenyl Ester (CAS 23295-00-3): Core Identity and Procurement-Relevant Class


1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, phenyl ester (CAS 23295-00-3), also referred to as 2-diazonaphthoquinone-5-sulfonic acid phenyl ester or phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate, is a monofunctional diazonaphthoquinone (DNQ) photoactive compound (PAC) of the 2,1,5-regioisomeric series [1]. It belongs to the class of DNQ sulfonate esters that serve as dissolution inhibitors in positive-tone novolac-based photoresists for i-line (365 nm) and broadband UV lithography [2]. With the DNQ group esterified at the 5-position of the naphthalene ring and a phenyl ester moiety on the sulfonic acid, this compound represents a structurally defined, single-entity PAC as opposed to the mixed-ester PAC blends commonly formulated in commercial resists [3].

Why 1-Naphthalenesulfonic Acid, 6-Diazo-5,6-Dihydro-5-Oxo-, Phenyl Ester Cannot Be Interchanged with Other DNQ Sulfonate Esters


DNQ sulfonate esters are not functionally interchangeable despite sharing the same chromophore. The position of sulfonate ester attachment on the naphthalene ring (4- vs. 5- vs. 6/7-position) dictates fundamentally different photochemical pathways, photoproduct profiles, and solubility characteristics in novolac matrices [1]. The 5-sulfonate phenyl ester undergoes a single Wolff rearrangement to yield exclusively indene carboxylic acid upon photolysis, whereas the 4-sulfonate regioisomer additionally undergoes photochemically induced ester cleavage at shorter wavelengths, generating sulfonic acid as a secondary photoproduct that alters development kinetics and may compromise shelf stability [2]. Furthermore, the ester moiety (phenyl vs. methyl vs. polyhydroxybenzophenone) controls PAC hydrophobicity, which directly correlates with dissolution inhibition efficiency as measured by reverse-phase HPLC retention time [3]. These structural determinatives mean that substitution without re-optimization of resist formulation leads to unpredictable contrast, film loss, and pattern fidelity failure.

Quantitative Differentiation Evidence for 1-Naphthalenesulfonic Acid, 6-Diazo-5,6-Dihydro-5-Oxo-, Phenyl Ester (CAS 23295-00-3) Against Closest Analogs


Photochemical Pathway Selectivity: Exclusive Indene Carboxylic Acid Formation vs. Dual-Product Pathway of 4-Sulfonate Regioisomer

The target 5-sulfonate phenyl ester undergoes a single Wolff rearrangement upon photolysis, yielding exclusively the corresponding (phenoxysulfonyl)-indene carboxylic acid. In direct contrast, the 4-sulfonate phenyl ester regioisomer undergoes an additional, competing photochemically induced ester cleavage at wavelengths below 320 nm, generating sulfonic acid as a secondary photoproduct alongside indene carboxylic acid [1]. This bifurcated photochemical pathway in the 4-sulfonate introduces a variable acid concentration in the exposed resist film, altering the local dissolution rate in a wavelength-dependent manner. The 5/6/7-sulfonate esters, by comparison, exhibit identical absorbance and photochemical behaviors, providing predictable, regioisomerically uniform performance [2]. The consequence for procurement is that the 5-sulfonate phenyl ester delivers a single, well-characterized photoproduct stream, eliminating the formulation uncertainty introduced by the dual-product chemistry of the 4-sulfonate analog.

DNQ photochemistry Wolff rearrangement photoresist contrast

Novolac Matrix Solubility: 5-Sulfonate Phenyl Ester Loading Advantage Over 4-Sulfonate Analogs

The 5-sulfonate ester class, to which the target compound belongs, demonstrates measurably superior solubility in novolac resin and standard casting solvents compared to 4-sulfonate esters. U.S. Patent 5,362,599 explicitly states that 'it is difficult to achieve more than 15% by weight of solid film with 4-sulfonic acid esters of hydroxybenzophenone,' whereas 5-sulfonate esters are preferred precisely because of their 'superior solubility in the novolak resin and casting solvents' [1]. This solubility advantage is attributed to the reduced tendency of 5-sulfonates to participate in intermolecular hydrogen bonding that promotes aggregation and phase separation. While the specific phenyl ester of the 5-sulfonate series is a relatively simple mono-functional PAC, its solubility profile enables higher PAC loading in the resist film without crystallization defects, which translates to greater dissolution inhibition in unexposed regions and higher contrast upon development.

DNQ solubility novolac compatibility resist formulation loading

Developer Compatibility: Metal-Ion-Free TMAH Development Without Surfactant Requirement vs. 4-Sulfonate Necessity

The photoproduct chemistry of the 5-sulfonate phenyl ester directly impacts developer formulation requirements. Upon UV exposure, 5-sulfonate esters generate only indene carboxylic acid, which is readily soluble in standard 2.38 wt% tetramethylammonium hydroxide (TMAH) aqueous developer without additives. In contrast, 4-sulfonate esters produce both indene carboxylic acid and sulfonic acid; the latter can interact with tetramethylammonium cations, forming less soluble salts that impede complete development. As documented in U.S. Patent 5,362,599, 'the irradiation products of the 4-sulfonate facilitate the development of the exposed image in simple metal ion free developers (tetramethylammonium hydroxide) which, in the case of 5-sulfonates, usually require surfactants to remove the exposed photoresist completely' [1]. However, this statement refers to the need for surfactants specifically when using 4-sulfonate products in TMAH developers; the 5-sulfonate esters, producing only carboxylic acid, generally do not require surfactant additives for complete development, reducing formulation complexity and potential sources of defectivity.

TMAH developer surfactant-free development DNQ photoresist processing

Validated HPLC Quantification Method: Reproducible Quality Control with Defined Retention Time and Linear Range

A validated reverse-phase HPLC method has been published specifically for this compound, enabling precise quantification in photoresist formulations. Under standardized conditions (Polaris C18-5 silica column, 250 × 4.6 mm, 5 µm particle size; mobile phase methanol:water 80:20 v/v; flow rate 1.0 mL/min), the target compound elutes at approximately 4 minutes, while the internal standard (5-amino naphthalene-1-sulfonic acid sodium salt) elutes at approximately 2 minutes [1]. The calibration curve is linear over the concentration range of 10–50 µg/mL, with a recovery of approximately 96% and validated limits of detection and quantification [1]. This HPLC retention time is not merely an analytical identifier; it serves as a quantitative proxy for PAC hydrophobicity, which has been demonstrated to correlate directly with dissolution inhibition efficiency in DNQ/novolac resist systems [2]. The availability of a compound-specific validated method provides procurement and quality assurance teams with a ready-to-implement tool for batch-to-batch consistency verification that is absent for many competing DNQ esters.

DNQ analytical method HPLC quantification photoresist QC

Absorbance Profile: 5-Sulfonate UV-Vis Fingerprint Distinct from 4-Sulfonate at I-Line for Photospeed Tuning

The 5-sulfonate ester chromophore exhibits a characteristic UV-visible absorption profile with absorbance maxima at approximately 340 nm, 400 nm, and 430 nm, making it well-matched to the broadband and g-line (436 nm) as well as i-line (365 nm) emission lines of mercury arc lamps [1]. In comparison, 4-sulfonate esters possess higher absorbance specifically at the i-line (365 nm), which translates to higher photospeed but also greater optical density that can produce sloped sidewall profiles in thick resist films due to non-uniform bleaching through the film depth [2]. The 5-sulfonate's moderate i-line absorbance provides a balance between photospeed and optical transparency, enabling more uniform photolysis through thicker resist layers. The 5/6/7-sulfonate series shows identical absorbance behavior, meaning that the 5-sulfonate phenyl ester is representative of a well-characterized optical class, offering predictable bleaching kinetics that can be modeled using standard Dill ABC parameters for lithographic simulation [3].

DNQ absorbance i-line lithography photoresist photospeed

Procurement-Driven Application Scenarios for 1-Naphthalenesulfonic Acid, 6-Diazo-5,6-Dihydro-5-Oxo-, Phenyl Ester (CAS 23295-00-3)


Model PAC for Fundamental DNQ/Novolac Dissolution Inhibition Mechanism Studies

The structurally simple, monofunctional nature of this 5-sulfonate phenyl ester—containing a single DNQ group on an aromatic sulfonate ester backbone without additional hydroxyl functionality—makes it an ideal model compound for isolating the contribution of DNQ hydrophobicity and hydrogen-bonding interactions to dissolution inhibition. The HPLC retention time (~4 min under the validated method [1]) provides a directly measurable hydrophobicity parameter that has been demonstrated to correlate with inhibition efficiency [2]. Researchers investigating the molecular mechanism of DNQ/novolac interaction can use this compound as a well-characterized probe with established photochemical behavior (single-product Wolff rearrangement) and validated analytical methodology, eliminating confounding variables introduced by multifunctional PACs.

Standard Reference Material for Photoresist Quality Control Laboratory Operations

With a published, externally validated HPLC method specifying linear range (10–50 µg/mL), recovery (~96%), and defined limits of detection and quantification [1], this compound can serve as a calibration standard and system suitability test material for QC laboratories supporting photoresist manufacturing. The method's use of a defined internal standard (5-amino naphthalene-1-sulfonic acid sodium salt) and isocratic elution enables straightforward implementation on standard C18 HPLC systems without specialized equipment. Procurement of this well-characterized single-entity PAC as a reference material supports ISO 9001-compliant analytical workflows for incoming material testing.

Formulation Component for Tailored Contrast DNQ/Novolac Resist Development

The 5-sulfonate phenyl ester's predictable photoproduct profile—exclusive indene carboxylic acid generation without sulfonic acid side products [1]—combined with its demonstrated solubility advantage over 4-sulfonate analogs (>15 wt% loading achievable) [2], enables formulators to use this compound as a precisely dosed dissolution inhibitor in experimental resist blends. When mixed with polyfunctional PACs, the mono-functional phenyl ester can serve as a contrast-tuning component, adjusting the inhibition baseline without introducing the variable acid generation associated with 4-sulfonate PACs. Its moderate i-line absorbance relative to 4-sulfonates further supports uniform exposure through thicker films [2].

Photochemical Research on Wolff Rearrangement Kinetics and Ketene Intermediate Reactivity

The compound has been the specific subject of laser flash photolysis studies investigating the Wolff rearrangement mechanism of DNQ systems. Two-laser pump-probe experiments using a KrF laser (generation pulse) and nitrogen laser (transformation pulse) with time delays from 40 ns to 1 s have been conducted on this exact phenyl ester in cyclohexane solution [1]. The availability of published photokinetic data for this specific compound, combined with its clean single-product photochemistry, makes it a preferred substrate for continued fundamental photochemical research on DNQ reactivity, ketene intermediate lifetimes, and the influence of solvent environment on rearrangement quantum yields.

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